3-Furanilide, 2-(hydroxymethyl)-5-methyl-
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Overview
Description
2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a hydroxymethyl group, a methyl group, and a phenylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, where formaldehyde is reacted with the furan ring under basic conditions.
Formation of the Phenylcarboxamide Group: The phenylcarboxamide group can be introduced through the reaction of the furan derivative with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are environmentally benign and cost-effective are often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The phenylcarboxamide group can be reduced to a phenylamine group using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-methyl-N-phenyl-3-furancarboxamide.
Reduction: Formation of 2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furanamine.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly due to its furan ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as conductivity or biocompatibility.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenylcarboxamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-5-methylfuran: Lacks the phenylcarboxamide group, making it less versatile in biological applications.
5-Methyl-N-phenyl-3-furancarboxamide: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding interactions.
2-(Hydroxymethyl)-3-furancarboxamide: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide is unique due to the combination of its functional groups, which confer a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H13NO3 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methyl-N-phenylfuran-3-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-9-7-11(12(8-15)17-9)13(16)14-10-5-3-2-4-6-10/h2-7,15H,8H2,1H3,(H,14,16) |
InChI Key |
RIMLHVRLNGECQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)CO)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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